molecular formula C48H100NO6P B13134586 2,3-bis[(7R,11R)-3,7,11,15-tetramethylhexadecoxy]propyl 2-(trimethylazaniumyl)ethyl phosphate

2,3-bis[(7R,11R)-3,7,11,15-tetramethylhexadecoxy]propyl 2-(trimethylazaniumyl)ethyl phosphate

Cat. No.: B13134586
M. Wt: 818.3 g/mol
InChI Key: NMRGXROOSPKRTL-SWQNCHOUSA-N
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Description

2,3-bis[(7R,11R)-3,7,11,15-tetramethylhexadecoxy]propyl 2-(trimethylazaniumyl)ethyl phosphate is a complex organic compound with a unique structure It is characterized by the presence of two long alkyl chains, each containing multiple methyl groups, attached to a glycerol backbone The compound also features a phosphate group linked to a trimethylazaniumyl moiety, making it a zwitterionic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-bis[(7R,11R)-3,7,11,15-tetramethylhexadecoxy]propyl 2-(trimethylazaniumyl)ethyl phosphate typically involves multiple steps. The initial step often includes the preparation of the glycerol backbone, followed by the attachment of the alkyl chains through esterification reactions. The phosphate group is then introduced via phosphorylation reactions, and finally, the trimethylazaniumyl group is added through quaternization reactions. The reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications. The scalability of the synthesis process is crucial for meeting the demands of research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2,3-bis[(7R,11R)-3,7,11,15-tetramethylhexadecoxy]propyl 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.

Scientific Research Applications

2,3-bis[(7R,11R)-3,7,11,15-tetramethylhexadecoxy]propyl 2-(trimethylazaniumyl)ethyl phosphate has several scientific research applications:

    Chemistry: It is used as a surfactant and emulsifier in various chemical processes.

    Biology: The compound is studied for its potential role in cell membrane structure and function.

    Medicine: It is investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: The compound is used in the formulation of cosmetics and personal care products.

Mechanism of Action

The mechanism of action of 2,3-bis[(7R,11R)-3,7,11,15-tetramethylhexadecoxy]propyl 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and transport mechanisms. The molecular targets and pathways involved include membrane proteins and lipid rafts, which play crucial roles in cellular communication and function.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-bis[(3R,7R,11R)-3,7,11,15-tetramethylhexadecyl]oxypropyl (2R)-2-hydroxy-1,3-propanediyl methyl bis[hydrogen (phosphate)]
  • 2,3-bis[(3,7,11,15-tetramethylhexadecanoyl)oxy]propyl 2-(trimethylammonio)ethyl phosphate

Uniqueness

2,3-bis[(7R,11R)-3,7,11,15-tetramethylhexadecoxy]propyl 2-(trimethylazaniumyl)ethyl phosphate is unique due to its specific stereochemistry and the presence of multiple methyl groups on the alkyl chains. This structural uniqueness contributes to its distinct physicochemical properties, such as solubility, stability, and interaction with biological membranes. Compared to similar compounds, it may exhibit different biological activities and applications, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C48H100NO6P

Molecular Weight

818.3 g/mol

IUPAC Name

2,3-bis[(7R,11R)-3,7,11,15-tetramethylhexadecoxy]propyl 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C48H100NO6P/c1-40(2)20-14-22-42(5)24-16-26-44(7)28-18-30-46(9)32-35-52-38-48(39-55-56(50,51)54-37-34-49(11,12)13)53-36-33-47(10)31-19-29-45(8)27-17-25-43(6)23-15-21-41(3)4/h40-48H,14-39H2,1-13H3/t42-,43-,44-,45-,46?,47?,48?/m1/s1

InChI Key

NMRGXROOSPKRTL-SWQNCHOUSA-N

Isomeric SMILES

C[C@@H](CCC[C@@H](C)CCCC(C)CCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCC(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)CCCC(C)C

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C

Origin of Product

United States

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